Iotalamic acid

Glomerular filtration rate Renal clearance Contrast media pharmacokinetics

Select Iotalamic Acid (Iothalamic Acid) for quantitative renal function studies where its inulin-approximating clearance and dose-independent pharmacokinetics prevent the measurement errors seen with metrizoate or diatrizoate. With lower blood concentrations than diatrizoate at equivalent doses, this ionic monomeric HOCM delivers predictable contrast kinetics for excretory urography and renal CT protocols, making it the cost-effective, scientifically validated choice for institutions requiring reproducible GFR assessment and imaging standardization.

Molecular Formula C11H9I3N2O4
Molecular Weight 613.91 g/mol
CAS No. 2276-90-6
Cat. No. B1662528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIotalamic acid
CAS2276-90-6
SynonymsAcid, Iotalamic
Acid, Iothalamic
Acid, Methalamic
Angio Conray
Angio-Conray
AngioConray
Conray 420
Iodothalamate
Iotalamic Acid
Iothalamate
Iothalamate, Sodium
Iothalamic Acid
Iothalamic Acid, Calcium (2:1) Salt
Iothalamic Acid, Monosilver (1+) Salt
Iothalamic Acid, Monosodium Salt
Iothalamic Acid, Monosodium Salt, Dimer
Lopamidol
Methalamic Acid
Sodium Iothalamate
Molecular FormulaC11H9I3N2O4
Molecular Weight613.91 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I
InChIInChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)
InChIKeyUXIGWFXRQKWHHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iotalamic Acid (CAS 2276-90-6): Ionic Monomeric Radiocontrast Agent for GFR Measurement and Diagnostic Imaging Procurement


Iotalamic acid (also designated iothalamic acid) is an ionic, tri-iodinated benzoic acid derivative employed as a high-osmolar radiocontrast medium (HOCM) in diagnostic radiology and as a reference marker for measured glomerular filtration rate (mGFR) [1]. Its molecular formula is C11H9I3N2O4 (molecular weight 613.91 g/mol), containing three iodine atoms per monomeric anion, which upon dissociation in solution yields an iodine-to-particle ratio of 1.5 and osmolality values exceeding 1400 mOsm/kg for clinical formulations [2]. The compound is available pharmaceutically as sodium iotalamate and meglumine iotalamate salts under brand designations including Conray® and Glofil-125® [3].

Iotalamic Acid Procurement: Why Diatrizoate, Metrizoate, and Non-Ionic Alternatives Are Not Directly Interchangeable


Despite superficial chemical similarity among ionic monomeric contrast media (e.g., diatrizoate, metrizoate), iotalamic acid exhibits distinct pharmacokinetic and renal handling properties that preclude direct substitution in quantitative renal function assessment or in clinical scenarios requiring predictable clearance kinetics. While all ionic monomers share high osmolality [1], iotalamic acid's renal clearance profile uniquely approximates that of inulin (the reference standard for GFR) without dose-dependent variation, in contrast to metrizoate which demonstrates significant tubular secretion at low doses [2]. Furthermore, iotalamic acid produces lower blood concentrations than diatrizoate at equivalent doses due to differential tissue distribution volumes [3]. These verifiable quantitative differences directly impact the validity of GFR measurements, the interpretation of contrast enhancement timing, and the selection of appropriate agents for specific clinical and research applications.

Iotalamic Acid Comparative Evidence: Quantitative Differentiation Against In-Class Analogs and Alternatives


Iotalamic Acid Renal Clearance Kinetics vs. Metrizoate: Dose-Independent Elimination Essential for GFR Determination

Iotalamic acid demonstrates dose-independent renal clearance across a clinically relevant dose range (2-20 mL injection volume), whereas metrizoate exhibits dose-dependent clearance with significantly accelerated elimination at lower doses due to active tubular secretion [1]. This fundamental pharmacokinetic distinction makes iotalamic acid suitable for GFR measurement while metrizoate introduces systematic measurement bias.

Glomerular filtration rate Renal clearance Contrast media pharmacokinetics

Iotalamic Acid vs. Inulin: Renal Clearance Equivalence Establishing Gold-Standard GFR Marker Status

The renal clearance of sodium iotalamate closely approximates that of inulin in humans, with both agents cleared exclusively by glomerular filtration without tubular secretion or reabsorption [1]. This property establishes iotalamic acid as a validated alternative to inulin for measured GFR determination.

Measured GFR Inulin clearance Renal function assessment

Iotalamic Acid vs. Diatrizoate: Differential Blood Concentration and Tissue Distribution Kinetics

Comparative pharmacokinetic studies in humans demonstrate that equal doses of ioxithalamate (iotalamic acid salt) result in lower blood concentrations than those achieved with sodium/meglumine diatrizoate [1]. This difference stems from higher tissue distribution of iotalamic acid, which may influence contrast enhancement timing and intensity across different organ systems.

Contrast enhancement Tissue distribution Pharmacokinetics

Iotalamic Acid Formulation Osmolality: Quantitative Characterization of High-Osmolar Ionic Monomer Class

Conray® (iotalamate meglumine 60% w/v) exhibits an osmolarity of approximately 1000 mOsmol/L and an osmolality of approximately 1400 mOsmol/kg, classifying it firmly within the high-osmolar contrast media (HOCM) category alongside diatrizoate and metrizoate formulations [1]. This osmolality is approximately 2.5-fold higher than low-osmolar contrast media (LOCM) such as iohexol (600-700 mOsm/L) and approximately 4.8-fold higher than iso-osmolar agents such as iodixanol (290 mOsm/L) [2].

Osmolality Contrast media classification Formulation chemistry

Iotalamic Acid Application Scenarios: Evidence-Based Selection for GFR Measurement and Diagnostic Imaging


Measured Glomerular Filtration Rate (mGFR) Determination in Clinical Research and Nephrology

Iotalamic acid (as sodium iotalamate I-125 or non-radioactive iotalamate) is indicated for evaluation of glomerular filtration in the diagnosis or monitoring of patients with renal disease [6]. Its renal clearance closely approximates that of inulin without tubular secretion or reabsorption , and unlike metrizoate, its clearance remains constant irrespective of administered dose [3]. This dose-independence eliminates the need for complex dosing adjustments and ensures measurement accuracy across a range of clinical scenarios, including ambulatory GFR measurement in chronic kidney disease populations where urine collection is impractical [4].

Contrast-Enhanced Computed Tomography (CT) with Defined Pharmacokinetic Expectations

Iotalamic acid produces lower blood concentrations than diatrizoate at equivalent doses due to higher tissue distribution [6]. This differential pharmacokinetic profile may be advantageous in CT applications where vascular contrast opacification timing and tissue-specific enhancement patterns require predictable and distinct kinetics. Renal accumulation is sufficiently rapid that maximum radiographic density in the calyces and pelves occurs approximately 3 to 8 minutes post-injection in patients with normal renal function , providing a defined imaging window for excretory urography and renal CT protocols.

High-Osmolar Contrast Applications Where Cost Containment and Historical Continuity Are Prioritized

As an ionic monomeric HOCM, iotalamic acid formulations represent the oldest and most cost-effective class of iodinated contrast media [6]. The osmolality of Conray® (~1400 mOsm/kg) is well-characterized , enabling predictable osmotic effects in patient populations without significant renal or cardiac comorbidities. This application scenario is relevant for institutions maintaining established imaging protocols where switching to LOCM or IOCM agents would incur higher procurement costs without commensurate clinical benefit for low-risk patient populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iotalamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.